molecular formula C9H6Cl2N2S B1388679 5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole CAS No. 1221345-99-8

5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole

Cat. No.: B1388679
CAS No.: 1221345-99-8
M. Wt: 245.13 g/mol
InChI Key: LVEXSJDNHCTRJJ-UHFFFAOYSA-N
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Description

5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are known for their diverse biological activities and are integral components in various pharmaceutical and industrial applications

Mechanism of Action

Target of Action

The primary targets of 1,3,4-thiadiazole derivatives, such as 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole, are often enzymes or receptors that play crucial roles in various biological processes . For instance, some thiadiazole derivatives have been found to inhibit carbonic anhydrase, a key enzyme involved in maintaining pH balance and fluid balance in the body .

Mode of Action

The mode of action of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole involves its interaction with its target enzyme or receptor. The compound binds to the active site of the target, altering its function and leading to changes in the biological process it controls . The exact nature of these interactions and changes can vary depending on the specific target and the structure of the thiadiazole derivative.

Biochemical Pathways

Upon interaction with its target, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt the balance of pH and fluids, affecting numerous downstream processes . .

Pharmacokinetics

The pharmacokinetics of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacyIt’s worth noting that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, potentially enhancing their bioavailability .

Result of Action

The molecular and cellular effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole’s action depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular functions and potentially leading to cell death .

Safety and Hazards

The safety and hazards associated with a specific thiadiazole derivative would depend on its specific structure and properties. Some thiadiazole derivatives may have toxic effects and should be handled with care .

Future Directions

Thiadiazole derivatives are a topic of ongoing research due to their broad spectrum of biological activities . Future research will likely continue to explore the synthesis of new thiadiazole derivatives, their mechanisms of action, and their potential applications in various areas of medicine .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase . The interaction between 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole and these enzymes can lead to significant biochemical changes, affecting metabolic pathways and cellular functions.

Cellular Effects

The effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, thiadiazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7, HepG2, A549, and HeLa . The compound’s ability to modulate cell signaling pathways and gene expression makes it a potential candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with carbonic anhydrase results in the inhibition of this enzyme, affecting the regulation of pH and ion balance within cells . Additionally, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiadiazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with carbonic anhydrase affects the regulation of bicarbonate and proton levels, impacting cellular metabolism . Additionally, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can modulate the activity of other metabolic enzymes, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, thiadiazole derivatives have been shown to bind to plasma proteins, affecting their distribution in the bloodstream . The transport of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole to specific tissues and cells is essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, thiadiazole derivatives have been observed to localize in the mitochondria, where they can influence mitochondrial function and energy production . The precise localization of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole within cells is crucial for its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction is carried out under controlled conditions to ensure the formation of the desired thiadiazole ring. The product is then purified and characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole is unique due to the presence of chlorine atoms and a benzyl group, which enhance its chemical reactivity and potential applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in various scientific research fields.

Properties

IUPAC Name

5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-7-3-1-2-6(4-7)5-8-12-9(11)14-13-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEXSJDNHCTRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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